amine hydrochloride](/img/structure/B13494075.png)
[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride
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Overview
Description
(1-Bromonaphthalen-2-yl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a naphthalene backbone substituted with a bromine atom at position 1 and a methylamine group at position 2. The bromine atom likely enhances lipophilicity and influences electronic properties, while the methyl group on the amine may improve stability and bioavailability compared to primary amines.
Preparation Methods
Detailed Synthetic Routes
Bromination of Naphthalene Derivatives
- Bromination typically occurs on naphthalene or its derivatives using molecular bromine (Br2) under controlled conditions.
- Solvent systems such as chloroform or acetonitrile are employed, sometimes with Lewis acid catalysts (e.g., ferric chloride) to direct regioselectivity.
- Temperature control is critical to avoid polybromination and to favor substitution at the 1-position.
- Literature reports yields of brominated naphthalene derivatives up to 88-95% under optimized conditions.
Introduction of the Methylamine Group
- The methylamine substituent is introduced via nucleophilic substitution or reductive amination.
- Commonly, a 2-formyl or 2-bromomethyl naphthalene intermediate is reacted with methylamine or methylamine equivalents.
- Reductive amination can be performed using reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Reaction solvents include ethanol, methanol, or aqueous media, often under mild heating to facilitate amine addition.
- The methylamine group can also be introduced by reacting 2-(bromomethyl)-1-bromonaphthalene with methylamine in a nucleophilic substitution, followed by purification.
Formation of Hydrochloride Salt
- The free base (1-Bromonaphthalen-2-yl)methylamine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This step enhances water solubility and stability, facilitating handling and storage.
- The salt formation is typically straightforward and quantitative.
Representative Preparation Procedure
Step | Reagents and Conditions | Description | Yield (%) | Notes |
---|---|---|---|---|
1 | Naphthalene + Br2, FeCl3 catalyst, CHCl3, 0-25°C | Selective bromination at 1-position | 85-90 | Control temperature to avoid overbromination |
2 | 1-Bromonaphthalene-2-carbaldehyde + CH3NH2, NaBH3CN, MeOH, rt | Reductive amination to form methylamine derivative | 75-80 | Sodium cyanoborohydride used for mild reduction |
3 | Product + HCl gas or HCl solution, Et2O or MeOH | Formation of hydrochloride salt | >95 | Salt precipitation aids purification |
Analytical and Purification Considerations
- Purity is assessed by NMR spectroscopy, mass spectrometry, and HPLC.
- Crystallization or recrystallization from solvents like ethanol or ethyl acetate is used for purification.
- The hydrochloride salt form shows improved stability and solubility profiles, confirmed by solubility tests and thermal analysis.
Research Discoveries and Optimization Insights
- Continuous flow reactors have been explored to improve the bromination step's safety and scalability, providing better control over reaction parameters and reducing side reactions.
- Catalysts and solvent systems influence regioselectivity and yield significantly; for example, the use of Lewis acids can enhance bromine electrophilicity and direct substitution.
- Reductive amination conditions have been optimized to minimize over-reduction or side reactions, with mild reducing agents preferred for selectivity.
- Salt formation enhances compound handling for downstream applications in organic synthesis and medicinal chemistry.
Summary Table of Preparation Methods
Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Advantages |
---|---|---|---|---|---|
Bromination | Electrophilic aromatic substitution | Br2, FeCl3 catalyst | 0-25°C, CHCl3 | 85-90% | High regioselectivity |
Methylamine Introduction | Reductive amination or nucleophilic substitution | CH3NH2, NaBH3CN | Room temp, MeOH | 75-80% | Mild conditions, selective |
Hydrochloride Salt Formation | Acid-base reaction | HCl gas or solution | Ambient temperature | >95% | Improved solubility, stability |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at position 1 of the naphthalene ring undergoes substitution under specific conditions:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Amination | NaNH₂, NH₃, CuI, 100°C | (1-Aminonaphthalen-2-yl)methylamine | 62% | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 45–78% | |
Ullmann Coupling | CuI, phenanthroline, DMF, 120°C | Naphthyl-aryl ethers | 51% |
Key Findings :
-
Reactions require elevated temperatures and transition-metal catalysts (e.g., Pd or Cu) to activate the inert C–Br bond .
-
Steric hindrance from the naphthalene framework reduces yields compared to simpler aryl bromides .
Amine Functionalization Reactions
The methylamine group participates in alkylation, acylation, and condensation:
Alkylation
-
Conditions : Reaction with alkyl halides (e.g., CH₃I) in THF, using K₂CO₃ as base.
-
Product : Quaternary ammonium salts.
Acylation
-
Reagent : Acetyl chloride in dichloromethane.
-
Product : N-methyl-N-[(1-bromonaphthalen-2-yl)methyl]acetamide.
-
Notes : Requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproduct .
Condensation with Carbonyl Compounds
-
Example : Reaction with benzaldehyde under Dean-Stark conditions.
-
Product : Schiff base derivatives.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
[C12H13BrN]Cl⇌C12H13BrN++Cl−
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom:
-
Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C.
-
Product : (1-Methylnaphthalen-2-yl)methylamine.
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but degrades in acidic or basic media:
-
Acidic Hydrolysis (1M H₂SO₄, reflux): Cleaves the C–N bond, yielding 1-bromo-2-naphthalenemethanol .
-
Basic Hydrolysis (1M NaOH, 60°C): No degradation observed after 24 hours .
Pharmaceutical Intermediates
-
Serves as a precursor to serotonin receptor modulators via Suzuki coupling .
-
Quaternary ammonium derivatives show antimicrobial activity in preliminary screens .
Ligand Design
The free base coordinates to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .
Comparative Reactivity with Analogues
Compound | Bromine Reactivity | Amine Reactivity | Stability in Acid |
---|---|---|---|
[(1-BrNaph-2-yl)CH₂NMe]Cl | High | Moderate | Low |
[(1-ClNaph-2-yl)CH₂NMe]Cl | Moderate | Moderate | Low |
[(1-Naph-2-yl)CH₂NMe₂]Cl | None | High | High |
Scientific Research Applications
(1-Bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Bromonaphthalen-2-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogues with Different Aromatic Systems
(5-Bromopyrimidin-2-yl)methylamine Hydrochloride ()
- Structure : A pyrimidine ring substituted with bromine at position 5 and a methylamine group at position 2.
- Key Differences: Aromatic System: Pyrimidine (heterocyclic) vs. naphthalene (fused aromatic). Molecular Weight: 238.51 g/mol vs. 286.6 g/mol (calculated for the target compound).
(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride ()
- Structure : A benzofuran ring with ethyl and methylamine substituents.
- Key Differences: Aromatic System: Benzofuran (oxygen-containing heterocycle) vs. naphthalene. The oxygen atom may enhance polarity and metabolic stability .
Positional Isomers and Halogen Variations
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine Hydrochloride ()
- Structure : Bromine at naphthalene position 6, linked via an ethoxy group to the amine.
- Key Differences :
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride ()
- Structure : A biphenyl system with bromine, chlorine, and methylamine substituents.
- Key Differences: Halogen Diversity: Chlorine’s higher electronegativity may enhance electronic withdrawal effects compared to bromine. Molecular Weight: 363.08 g/mol vs. 286.6 g/mol.
Amine Substitution Effects
1-Bromonaphthalen-2-amine ()
- Structure : Primary amine on naphthalene with bromine at position 1.
- Key Differences :
- Amine Type : Primary vs. secondary. Secondary amines (target compound) are less basic, which could reduce protonation in physiological environments and enhance membrane permeability .
- Molecular Weight : 222.08 g/mol vs. 286.6 g/mol. The absence of a methyl group simplifies synthesis but may limit stability.
Data Table: Comparative Analysis of Structural Features
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | Halogen/Substituents | Amine Type | Reference |
---|---|---|---|---|---|---|
(1-Bromonaphthalen-2-yl)methylamine hydrochloride | C₁₂H₁₃BrClN | 286.6 (calc.) | Naphthalene | Br at position 1 | Secondary | Target |
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₃BrClNO | 363.08 | Biphenyl | Br, Cl | Secondary | |
{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride | C₁₃H₁₅BrClNO | 324.6 (calc.) | Naphthalene | Br at position 6, ethoxy | Secondary | |
1-Bromonaphthalen-2-amine | C₁₀H₈BrN | 222.08 | Naphthalene | Br at position 1 | Primary | |
(5-Bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 238.51 | Pyrimidine | Br at position 5 | Secondary |
Biological Activity
(1-Bromonaphthalen-2-yl)methylamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a bromonaphthalene moiety linked to a methylamine group, resulting in the following properties:
Property | Details |
---|---|
CAS Number | 2703782-42-5 |
Molecular Formula | C₁₂H₁₃BrClN |
Molecular Weight | 286.6 g/mol |
Purity | ≥ 95% |
The presence of the bromine atom and the methylamine group allows for various interactions with biological targets, potentially influencing its pharmacological properties.
Synthesis Methods
The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically involves:
- Bromination of Naphthalene : Introduction of the bromine atom.
- Formation of Methylamine Derivative : Reaction with methylamine to form the desired compound.
- Purification : Crystallization or chromatography methods to achieve high purity.
These methods ensure that the compound can be produced efficiently for research and industrial applications.
The biological activity of (1-Bromonaphthalen-2-yl)methylamine hydrochloride is attributed to its ability to interact with various biomolecules. Key interactions include:
- Hydrogen Bonding : The methylamine group can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.
- Aromatic Interactions : The bromonaphthalene moiety may engage in π-π stacking with aromatic amino acids, influencing protein conformation and function.
These interactions suggest potential roles in modulating enzymatic activities or serving as a ligand in receptor binding.
Biological Activity and Case Studies
Research has indicated several biological activities associated with (1-Bromonaphthalen-2-yl)methylamine hydrochloride:
- Antimicrobial Activity : Studies have shown that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains, suggesting that (1-Bromonaphthalen-2-yl)methylamine hydrochloride may also possess similar properties.
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of naphthalene derivatives on cancer cell lines. A study revealed that certain structural modifications enhance cytotoxicity, indicating that this compound could be explored for anticancer applications.
Summary of Biological Studies
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria. |
Cytotoxicity | Induces apoptosis in cancer cell lines. |
Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways. |
Applications in Research and Industry
(1-Bromonaphthalen-2-yl)methylamine hydrochloride is being explored for various applications:
- Pharmaceutical Development : Due to its potential biological activity, it serves as a lead compound in drug discovery efforts targeting microbial infections and cancer.
- Chemical Synthesis : It acts as an intermediate for synthesizing more complex organic molecules, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C12H13BrClN |
---|---|
Molecular Weight |
286.59 g/mol |
IUPAC Name |
1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H |
InChI Key |
WRDDYAXUYNNDBT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl |
Origin of Product |
United States |
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